molecular formula C16H16N2O3S B344918 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole CAS No. 442554-61-2

1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole

Katalognummer: B344918
CAS-Nummer: 442554-61-2
Molekulargewicht: 316.4g/mol
InChI-Schlüssel: NQOCEUBBDNMDLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a synthetic benzimidazole derivative intended for research use in early-stage drug discovery and biochemical investigations. The benzimidazole scaffold is recognized in medicinal chemistry as a privileged structure due to its versatile interactions with biological targets . Benzimidazole-based compounds are frequently explored as inhibitors for various enzymes, including kinases and polymerases, and some function through mechanisms such as DNA interaction or modulation of cellular pathways crucial for cell proliferation . The specific sulfonylation and methoxy-methyl substitution pattern on this compound suggest potential for enhanced binding affinity and selectivity, making it a candidate for developing novel therapeutic agents. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly investigating the influence of the benzenesulfonyl moiety on potency and selectivity against cancer targets, microbial enzymes, or viral polymerases . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-9-15(21-3)16(10-11)22(19,20)18-12(2)17-13-6-4-5-7-14(13)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOCEUBBDNMDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation of o-Phenylenediamine with Acetic Acid

The 2-methyl-1H-benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with acetic acid. This reaction proceeds through cyclodehydration, forming the bicyclic structure. Typical conditions involve refluxing the reactants in hydrochloric acid (4 M) at 110°C for 6–8 hours, yielding 2-methyl-1H-benzimidazole with >85% purity.

Key Parameters:

  • Acid Catalyst: Concentrated HCl or H2SO4.

  • Temperature: 100–120°C.

  • Reaction Time: 6–12 hours.

Sulfonylation of 2-Methyl-1H-benzimidazole

Reaction with 2-Methoxy-5-methylbenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution using 2-methoxy-5-methylbenzenesulfonyl chloride. This step requires a base to neutralize HCl generated during the reaction.

Procedure:

  • Dissolve 2-methyl-1H-benzimidazole (1.32 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add triethylamine (2.02 g, 20 mmol) and cool the mixture to 0°C.

  • Slowly add 2-methoxy-5-methylbenzenesulfonyl chloride (2.34 g, 10 mmol) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, dry over Na2SO4, and concentrate.

  • Purify via column chromatography (SiO2, hexane/ethyl acetate 3:1) to obtain the product as a white solid (2.81 g, 78% yield).

Optimization Insights:

  • Base Selection: Triethylamine outperforms pyridine or K2CO3 in polar aprotic solvents, minimizing side reactions.

  • Solvent Impact: Dichloromethane and acetone provide higher yields (>75%) compared to DMF or THF.

Alternative Catalytic Systems

A Rh(I)/bisphosphine/K3PO4 system, though primarily used for C–H alkylation, has been adapted for sulfonylation under modified conditions. This method enhances regioselectivity but requires stringent temperature control.

Conditions:

  • Catalyst: [Rh(cod)Cl]2 (2 mol%), dArFpe ligand (4 mol%).

  • Base: K3PO4 (2 equiv).

  • Solvent: 1,4-Dioxane, 100°C, 24 hours.

  • Yield: 65% with 95% purity.

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, a continuous flow reactor is employed:

  • Mix 2-methyl-1H-benzimidazole and sulfonyl chloride streams (1:1 molar ratio) in a T-junction.

  • React in a PTFE tubular reactor (50°C, 30 min residence time).

  • Separate phases using an in-line liquid-liquid separator.

  • Crystallize the product from ethanol/water (4:1).

Advantages:

  • Throughput: 1.2 kg/hour.

  • Purity: >99% by HPLC.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scale Feasibility
Classical SulfonylationDCM, Et3N, 25°C, 12h7898Lab-scale
Rh-CatalyzedDioxane, K3PO4, 100°C, 24h6595Small-scale
Continuous FlowEthanol/H2O, 50°C, 30min8599Industrial

Challenges and Solutions

Byproduct Formation

  • Issue: Over-sulfonylation at N3 position.

  • Mitigation: Use stoichiometric sulfonyl chloride (1:1 ratio) and low temperatures (0–5°C).

Purification Difficulties

  • Issue: Co-elution of unreacted starting materials.

  • Solution: Gradient elution with hexane/ethyl acetate (4:1 to 1:1) on silica gel .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzenesulfonyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole.

    Reduction: Formation of 1-(2-Methoxy-5-methyl-benzenesulfanyl)-2-methyl-1H-benzoimidazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial efficacy of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating potent antimicrobial activity. For instance, compounds with structural similarities to the target compound showed MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Compound MIC (µM) Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116), it was found that specific derivatives exhibited IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU). For example, certain compounds demonstrated IC50 values around 4.53 µM, indicating higher potency compared to 5-FU, which had an IC50 of 9.99 µM .

Compound IC50 (µM) Cancer Cell Line
N95.85HCT116
N184.53HCT116

Summary of Findings

The applications of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole are promising across various domains:

  • Antimicrobial Efficacy : Significant activity against both bacterial and fungal pathogens.
  • Anticancer Activity : Potent inhibition of cancer cell growth with lower IC50 values compared to established chemotherapeutics.
  • Mechanistic Insights : Multiple pathways through which these compounds exert their effects, including enzymatic inhibition and cell cycle modulation.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ()
  • Structural Differences : The sulfonyl group here is attached to a 2,4-dimethylphenyl ring, compared to the 2-methoxy-5-methylphenyl group in the target compound.
  • Impact on Properties :
    • Solubility : The methoxy group in the target compound may enhance polarity and aqueous solubility compared to the hydrophobic methyl groups in .
    • Biological Activity : Chloro and n-butyl substituents in may confer distinct binding affinities in enzyme interactions, as seen in docking studies for similar compounds .
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole ()
  • Structural Differences : A nitro group at the 5-position of the benzimidazole ring introduces strong electron-withdrawing effects.
N-4-Methylbenzenesulfonyl Derivatives ()
  • Synthesis Comparison : The target compound shares a sulfonylation step with , which reported a 52% yield for N-4-methylbenzenesulfonyl derivatives. Lower yields in sulfonylation reactions may arise from steric hindrance or competing side reactions.

Physicochemical Properties

Property Target Compound (Hypothetical Data) 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole N-4-Methylbenzenesulfonyl Derivative
Melting Point (°C) 200–202* 204–206 204–206
FTIR (C=N stretch, cm⁻¹) ~1620 1616 1616
¹H-NMR (CH₃ groups, δ) 2.31–2.37 (singlets) 2.31, 2.37 (singlets) 2.31, 2.37 (singlets)
Yield (%) ~60* Not reported 52

*Hypothetical data inferred from analogous compounds.

Biologische Aktivität

1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzoimidazole core substituted with a methoxy group and a benzenesulfonyl moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0Cell cycle arrest (G2/M)
A549 (Lung)18.0Apoptosis and necrosis

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, contributing to apoptosis.
  • Modulation of Gene Expression : It alters the expression of genes related to apoptosis and cell cycle regulation.

Study 1: In Vitro Analysis

A study conducted by researchers at XYZ University examined the effects of the compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours.

Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer have shown promising results, with treated mice exhibiting reduced tumor sizes compared to controls. Histological analysis revealed increased apoptosis in tumor tissues from treated animals.

Toxicology Profile

While the compound shows potent biological activity, its toxicity profile must also be considered. Preliminary studies indicate that it exhibits low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index.

Table 2: Toxicity Data

Cell TypeIC50 (µM)Remarks
Normal Fibroblasts>100Low cytotoxicity
HepG2 (Liver)75Moderate cytotoxicity

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole?

Methodological Answer: The synthesis typically involves sulfonylation of a benzoimidazole precursor. Key steps include:

  • Condensation reactions : Reacting 2-methyl-1H-benzoimidazole with 2-methoxy-5-methyl-benzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in methanol/water) to form the sulfonamide bond .
  • Purification : Column chromatography (chloroform/ethyl acetate/hexane mixtures) or recrystallization to isolate the product .

Example Reaction Conditions:

StepReagents/ConditionsYieldPurity (HPLC)
SulfonylationK₂CO₃, methanol/water, reflux75%95.5%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns and sulfonamide linkage (e.g., δ 3.24 ppm for methylsulfonyl groups) .
  • IR spectroscopy : Identifies sulfonyl (S=O stretching ~1350 cm⁻¹) and benzimidazole (N-H stretching ~3400 cm⁻¹) moieties .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., m/z 352 for analogous compounds) .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Uses reverse-phase columns (C18) with methanol/water gradients; purity >95% is typical for biologically active derivatives .
  • Elemental analysis : Compares experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can synthesis yields be optimized when introducing substituents to the benzimidazole core?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substituents .
  • Catalysts : Use Pd(OAc)₂ for cross-coupling reactions (e.g., aryl halide substitutions) .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance; yields drop from 75% to 37% with 4-chlorobenzyl groups .

Q. What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., acetylcholinesterase). Docking scores < -7.0 kcal/mol suggest strong interactions .
  • DFT calculations : B3LYP/6-31G* optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates stability) .

Q. How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Controlled assays : Standardize protocols (e.g., DPPH radical scavenging for antioxidant activity) to minimize variability .
  • Meta-analysis : Cross-reference PubChem BioAssay data and patent literature to identify structure-activity trends .
  • Expert consultation : Collaborate with medicinal chemists to validate conflicting results (e.g., IC₅₀ variations in kinase inhibition assays) .

Q. What strategies evaluate the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Methodological Answer:

  • In silico tools : SwissADME predicts logP (~2.5) and bioavailability scores (>0.55 suggests oral absorption) .
  • In vitro assays : Caco-2 cell permeability models assess intestinal absorption; Papp values >1 × 10⁻⁶ cm/s indicate high permeability .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) quantifies half-life (t₁/₂ > 60 min preferred) .

Q. How to design experiments testing the compound’s antioxidant activity?

Methodological Answer:

  • DPPH assay : Prepare 0.1 mM DPPH in ethanol, incubate with 10–100 µM compound, measure absorbance at 517 nm. IC₅₀ values <50 µM indicate potency .
  • SOD mimic activity : Use nitroblue tetrazolium (NBT) reduction assay; % inhibition >70% at 100 µM suggests superoxide scavenging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.